Cas no 1844173-63-2 ((3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid)

(3S)-3-{[(tert-Butoxy)carbonyl]amino}-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is a chiral Boc-protected amino acid derivative featuring a 4-methyl-1,2,3-thiadiazole moiety. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in peptide modification and heterocyclic chemistry. The tert-butoxycarbonyl (Boc) group enhances stability during synthetic procedures while allowing selective deprotection under mild acidic conditions. The thiadiazole ring contributes to unique electronic and steric properties, making it useful for structure-activity studies. Its high purity and well-defined stereochemistry ensure reproducibility in complex synthetic routes. The carboxylic acid functionality permits further derivatization, facilitating its incorporation into larger molecular frameworks.
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid structure
1844173-63-2 structure
Product Name:(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid
CAS No:1844173-63-2
MF:C11H17N3O4S
MW:287.335381269455
CID:5792133
PubChem ID:165872272
Update Time:2025-06-08

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 1844173-63-2
    • EN300-1287935
    • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid
    • Inchi: 1S/C11H17N3O4S/c1-6-9(19-14-13-6)7(5-8(15)16)12-10(17)18-11(2,3)4/h7H,5H2,1-4H3,(H,12,17)(H,15,16)/t7-/m0/s1
    • InChI Key: QNFMBNUJCQBRHW-ZETCQYMHSA-N
    • SMILES: S1C(=C(C)N=N1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 287.09397721g/mol
  • Monoisotopic Mass: 287.09397721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 130Ų

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid Pricemore >>

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(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid Related Literature

Additional information on (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid

Introduction to (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic Acid (CAS No. 1844173-63-2)

Compound with the CAS number 1844173-63-2 and the product name (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural features of this compound, particularly its chiral center and the presence of a thiadiazole moiety, make it a promising candidate for further investigation in drug discovery and development.

The molecular structure of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is characterized by a proline-like backbone with an amide group and a thiadiazole ring fused to the side chain. This unique configuration suggests that the compound may exhibit multiple biological activities. The tert-butoxy carbonyl group not only provides stability to the molecule but also serves as a protective group for the amine functionality, which can be deprotected under specific conditions to reveal the active amine.

In recent years, there has been growing interest in thiadiazole derivatives due to their diverse pharmacological properties. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The presence of the 4-methylthiadiazole moiety in (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is particularly noteworthy, as it has been associated with enhanced binding affinity to biological targets.

One of the most compelling aspects of this compound is its stereochemical purity. The (3S) configuration at the chiral center imparts specific interactions with biological targets, which can be critical for drug efficacy and selectivity. The use of chiral auxiliaries or catalysts during synthesis ensures high enantiomeric purity, which is essential for pharmaceutical applications.

Recent studies have highlighted the potential of thiadiazole-based compounds in modulating inflammatory pathways. For instance, derivatives of 1,2,3-thiadiazole have been shown to inhibit key enzymes involved in inflammation, such as COX-2 and LOX. The compound in question may leverage these mechanisms to exhibit anti-inflammatory effects. Additionally, the proline-like backbone suggests potential interactions with protease enzymes, which could be exploited for therapeutic purposes.

The tert-butoxy carbonyl group in (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid also offers flexibility in drug design. This protecting group can be selectively removed under mild acidic or basic conditions, allowing for further functionalization of the amine moiety. Such modularity is highly valuable in medicinal chemistry, as it enables chemists to explore various derivatization strategies without compromising the integrity of the core structure.

In vitro studies have begun to uncover the pharmacological profile of this compound. Preliminary experiments suggest that it exhibits moderate activity against certain cancer cell lines, possibly through inhibition of proliferation or induction of apoptosis. The thiadiazole ring appears to be crucial for these effects, as analogs lacking this moiety show significantly reduced activity.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Key steps include stereoselective introduction of the (3S) configuration followed by functionalization at the amide and thiadiazole positions. Advances in synthetic methodologies have made it possible to achieve these transformations with greater efficiency and precision.

The potential therapeutic applications of (CAS No. 1844173-63-2) are broad and exciting. Beyond its anti-inflammatory and anticancer properties, there is speculation that it may also exhibit neuroprotective effects due to its ability to interact with neurotransmitter receptors. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

The development of new pharmaceuticals relies heavily on innovative molecular design and synthetic strategies. Compounds like (CAS No. 1844173-63-2) exemplify how structural complexity can be leveraged to create molecules with unique biological activities. As research continues in this area, we can expect more discoveries that will advance our understanding of disease mechanisms and provide new treatment options for patients worldwide.

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